molecular formula C12H10O4 B2768281 Ethyl 5-formyl-1-benzofuran-2-carboxylate CAS No. 10035-37-7

Ethyl 5-formyl-1-benzofuran-2-carboxylate

Cat. No. B2768281
CAS RN: 10035-37-7
M. Wt: 218.208
InChI Key: HPIWMMIIJOHZJI-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C12H10O4 . It has a molecular weight of 218.21 .


Molecular Structure Analysis

The molecular structure of Ethyl 5-formyl-1-benzofuran-2-carboxylate consists of 12 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 5-formyl-1-benzofuran-2-carboxylate has a molecular weight of 218.21 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Anticancer Properties

Benzofuran derivatives, including ethyl 5-formyl-1-benzofuran-2-carboxylate, have demonstrated significant anticancer activities. Researchers have identified novel scaffold compounds based on benzofuran structures that exhibit promising effects against various cancer cell lines. For instance, compound 36 (Fig. 8) has shown substantial growth inhibition in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . These findings highlight the potential of benzofuran derivatives as future anticancer agents.

Drug Synthesis and Lead Compound Exploration

Finally, ethyl 5-formyl-1-benzofuran-2-carboxylate’s unique structure makes it an intriguing candidate for drug synthesis. Researchers can explore its potential as a natural drug lead compound, leveraging its diverse biological activities.

Safety and Hazards

The safety information available indicates that Ethyl 5-formyl-1-benzofuran-2-carboxylate may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 5-formyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-15-12(14)11-6-9-5-8(7-13)3-4-10(9)16-11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIWMMIIJOHZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-formyl-1-benzofuran-2-carboxylate

Synthesis routes and methods I

Procedure details

To a solution of the compound 26 (2.53 g, 11.49 mmol) in DCM (70 ml) was added MnO2 (9.99 g, 114.9 mmol). The reaction mixture was stirred at room temperature for 16 h and then filtered through a celite pad. The filtrate was concentrated in vacuum to give the title compound 27 (2.19 g, 87%) as a white solid. 1H-NMR (DMSO) δ: 10.07 (s, 1H), 8.40-8.39 (m, 1H), 8.03 (dd, J=8.6, 1.6 Hz, 1H), 7.93-7.92 (m, 2H), 4.38 (q, J=7.1 Hz, 2H); 1.35 (t, J=7.0, 3H).
Name
compound 26
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
9.99 g
Type
catalyst
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

4-Hydroxyisophthalaldehyde (TCI America) (10.75 g, 71.6 mmol) in CH3CN (150 mL) was treated with K2CO3 (10.1 g, 1 eq.) and ethyl bromoacetate (8.0 mL, 1 eq.). The mixture was heated at 90° C. for 18 h, then cooled and concentrated under vacuum. The residue was partitioned between EtOAc and water. The organic layer was dried over sodium sulfate and concentrated under vacuum. The crude product was purified on the Combiflash system with a 220 g silica gel column, eluting with hexanes/EtOAc. The product was obtained as a white solid, 3.8 g. 1H NMR (CDCl3) 10.08 (s, 1H, CHO), 8.24 (m, 1H), 8.01 (m, 1H), 7.72 (d, 1H), 7.63 (m, 1H), 4.48 (q, 2H, OCH2), 1.44 (t, 3H, OCH2CH3); m/z 218.94 [M+H]+.
Quantity
10.75 g
Type
reactant
Reaction Step One
Name
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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